molecular formula C9H6ClNO B8799254 3-(2-Chloroacetyl)benzonitrile CAS No. 76597-77-8

3-(2-Chloroacetyl)benzonitrile

Katalognummer: B8799254
CAS-Nummer: 76597-77-8
Molekulargewicht: 179.60 g/mol
InChI-Schlüssel: SIJGQCMRBQTUBC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloroacetyl)benzonitrile is an organic compound with the chemical formula C₉H₆ClNO It is a derivative of benzonitrile, where a chloroacetyl group is attached to the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(2-Chloroacetyl)benzonitrile can be synthesized through various methods. One common approach involves the reaction of benzonitrile with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an inert solvent like dichloromethane. The general reaction scheme is as follows:

C6H5CN+ClCH2COClC6H4(CN)(COCH2Cl)\text{C}_6\text{H}_5\text{CN} + \text{ClCH}_2\text{COCl} \rightarrow \text{C}_6\text{H}_4(\text{CN})(\text{COCH}_2\text{Cl}) C6​H5​CN+ClCH2​COCl→C6​H4​(CN)(COCH2​Cl)

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, green chemistry approaches, such as using ionic liquids as solvents, can be employed to minimize environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions: 3-(2-Chloroacetyl)benzonitrile undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, alcohols, or thiols.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Hydrolysis: The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Hydrolysis: Aqueous acid or base, such as hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Nucleophilic Substitution: Formation of substituted amides, esters, or thioesters.

    Reduction: Formation of 3-(chloroacetyl)benzylamine.

    Hydrolysis: Formation of 3-(chloroacetyl)benzoic acid.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloroacetyl)benzonitrile has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Medicinal Chemistry: It is used in the development of potential drug candidates, particularly those targeting cancer and infectious diseases.

    Material Science: It can be used in the synthesis of polymers and advanced materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Chloroacetyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an alkylating agent, forming covalent bonds with nucleophilic sites in biological molecules. This can lead to the inhibition of enzyme activity or disruption of cellular processes. The molecular targets and pathways involved vary based on the specific biological context.

Vergleich Mit ähnlichen Verbindungen

    3-Chlorobenzonitrile: Similar structure but lacks the chloroacetyl group.

    4-(Chloroacetyl)benzonitrile: Positional isomer with the chloroacetyl group at the para position.

    3-(Bromoacetyl)benzonitrile: Similar structure with a bromoacetyl group instead of chloroacetyl.

Uniqueness: 3-(2-Chloroacetyl)benzonitrile is unique due to the presence of both a chloroacetyl and a nitrile group, which allows it to participate in a diverse range of chemical reactions. This dual functionality makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Eigenschaften

CAS-Nummer

76597-77-8

Molekularformel

C9H6ClNO

Molekulargewicht

179.60 g/mol

IUPAC-Name

3-(2-chloroacetyl)benzonitrile

InChI

InChI=1S/C9H6ClNO/c10-5-9(12)8-3-1-2-7(4-8)6-11/h1-4H,5H2

InChI-Schlüssel

SIJGQCMRBQTUBC-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)C(=O)CCl)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.